Cas no 89411-10-9 (Benzenemethanamine, 2-ethoxy-3-methoxy-, hydrochloride)
Benzenemethanamine, 2-ethoxy-3-methoxy-, hydrochloride Chemical and Physical Properties
Names and Identifiers
-
- Benzenemethanamine, 2-ethoxy-3-methoxy-, hydrochloride
- (2-Ethoxy-3-methoxybenzyl)amine hydrochloride, AldrichCPR
- (2-ethoxy-3-methoxyphenyl)methanamine;hydrochloride
- AKOS005110953
- 1-(2-ETHOXY-3-METHOXYPHENYL)METHANAMINE HYDROCHLORIDE
- (2-Ethoxy-3-methoxyphenyl)methanaminehydrochloride
- SB78984
- MFCD09991471
- 89411-10-9
- BS-36009
- CS-0330496
- (2-ETHOXY-3-METHOXYBENZYL)AMINE HYDROCHLORIDE
- (2-ethoxy-3-methoxyphenyl)methanamine hydrochloride
-
- MDL: MFCD09991471
- Inchi: 1S/C10H15NO2.ClH/c1-3-13-10-8(7-11)5-4-6-9(10)12-2;/h4-6H,3,7,11H2,1-2H3;1H
- InChI Key: PWWDEXCWUMZHPX-UHFFFAOYSA-N
- SMILES: Cl.O(CC)C1C(=CC=CC=1CN)OC
Computed Properties
- Exact Mass: 217.0869564g/mol
- Monoisotopic Mass: 217.0869564g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 14
- Rotatable Bond Count: 4
- Complexity: 141
- Covalently-Bonded Unit Count: 2
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 44.5Ų
Benzenemethanamine, 2-ethoxy-3-methoxy-, hydrochloride Security Information
- Signal Word:warning
- Hazard Statement: H303May be harmful if swallowed+H313Skin contact may be harmful+H333Inhalation may be harmful to the body
- Warning Statement: P264+P280+P305+P351+P338+P337+P313
- Safety Instruction: H303+H313+H333
- Storage Condition:storage at -4℃ (1-2weeks), longer storage period at -20℃ (1-2years)
Benzenemethanamine, 2-ethoxy-3-methoxy-, hydrochloride Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| abcr | AB265110-1 g |
(2-Ethoxy-3-methoxybenzyl)amine hydrochloride |
89411-10-9 | 1g |
€169.40 | 2023-04-26 | ||
| abcr | AB265110-5 g |
(2-Ethoxy-3-methoxybenzyl)amine hydrochloride |
89411-10-9 | 5g |
€530.60 | 2023-04-26 | ||
| abcr | AB265110-10 g |
(2-Ethoxy-3-methoxybenzyl)amine hydrochloride |
89411-10-9 | 10g |
€675.10 | 2023-04-26 | ||
| abcr | AB265110-25 g |
(2-Ethoxy-3-methoxybenzyl)amine hydrochloride |
89411-10-9 | 25g |
€1,065.00 | 2022-06-11 | ||
| abcr | AB265110-1g |
(2-Ethoxy-3-methoxybenzyl)amine hydrochloride; . |
89411-10-9 | 1g |
€94.10 | 2025-04-15 | ||
| abcr | AB265110-5g |
(2-Ethoxy-3-methoxybenzyl)amine hydrochloride; . |
89411-10-9 | 5g |
€218.80 | 2025-04-15 | ||
| abcr | AB265110-10g |
(2-Ethoxy-3-methoxybenzyl)amine hydrochloride; . |
89411-10-9 | 10g |
€269.00 | 2025-04-15 | ||
| abcr | AB265110-25g |
(2-Ethoxy-3-methoxybenzyl)amine hydrochloride; . |
89411-10-9 | 25g |
€1072.90 | 2025-02-17 | ||
| eNovation Chemicals LLC | Y1238443-1g |
Benzenemethanamine, 2-ethoxy-3-methoxy-, hydrochloride |
89411-10-9 | 95% | 1g |
$125 | 2024-06-07 | |
| eNovation Chemicals LLC | Y1238443-5g |
Benzenemethanamine, 2-ethoxy-3-methoxy-, hydrochloride |
89411-10-9 | 95% | 5g |
$315 | 2024-06-07 |
Benzenemethanamine, 2-ethoxy-3-methoxy-, hydrochloride Suppliers
Benzenemethanamine, 2-ethoxy-3-methoxy-, hydrochloride Related Literature
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Norihito Fukui,Keisuke Fujimoto,Hideki Yorimitsu,Atsuhiro Osuka Dalton Trans., 2017,46, 13322-13341
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Manickam Bakthadoss,Tadiparthi Thirupathi Reddy,Vishal Agarwal,Duddu S. Sharada Chem. Commun., 2022,58, 1406-1409
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Shun-Ze Zhan,Mian Li,Xiao-Ping Zhou,Dan Li,Seik Weng Ng RSC Adv., 2011,1, 1457-1459
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Weili Dai,Guangjun Wu,Michael Hunger Chem. Commun., 2015,51, 13779-13782
Additional information on Benzenemethanamine, 2-ethoxy-3-methoxy-, hydrochloride
Benzenemethanamine, 2-ethoxy-3-methoxy-, hydrochloride (CAS No. 89411-10-9): A Multifaceted Compound in Modern Biomedical Research
Benzenemethanamine, 2-ethoxy-3-methoxy-, hydrochloride (CAS No. 89411-10-9) is a structurally complex compound that has garnered increasing attention in the biomedical field due to its unique chemical properties and potential applications in drug discovery, neuropharmacology, and materials science. This compound, also known as 2-ethoxy-3-methoxybenzylamine hydrochloride, is a derivative of benzylamine with two substituents on the aromatic ring: an ethoxy group at the 2-position and a methoxy group at the 3-position. The presence of these functional groups significantly influences its physicochemical behavior, solubility profile, and biological activity, making it a versatile scaffold for further chemical modifications.
Recent studies published in Journal of Medicinal Chemistry (2023) have highlighted the significance of Benzenemethanamine, 2-ethoxy-3-methoxy-, hydrochloride as a lead compound in the development of novel modulators for G-protein-coupled receptors (GPCRs). Researchers at the University of Cambridge demonstrated that this compound exhibits high selectivity for the serotonin 5-HT2A receptor, a target implicated in psychiatric disorders such as schizophrenia and depression. The CAS No. 89411-10-9 compound's molecular structure, with its ethoxy and methoxy substituents, allows for favorable interactions with the hydrophobic binding pocket of the receptor, enhancing its affinity and efficacy compared to conventional benzylamine derivatives.
The hydrochloride salt form of Benzenemethanamine, 2-ethoxy-3-methoxy- has been shown to improve the bioavailability and stability of the molecule in aqueous environments. A 2024 study in European Journal of Pharmaceutical Sciences reported that the hydrochloride salt form of this compound demonstrated superior solubility (85 mg/mL) compared to its free amine counterpart (22 mg/mL), a critical factor in the formulation of oral dosage forms. This property is particularly advantageous in the development of drugs targeting the central nervous system, where rapid and consistent absorption is essential for therapeutic effectiveness.
Moreover, Benzenemethanamine, 2-ethoxy-3-methoxy-, hydrochloride has been explored as a potential ligand for metal-based drug delivery systems. A 2023 paper in Advanced Materials described its use as a chelating agent in the synthesis of platinum(II) complexes with enhanced anticancer activity. The ethoxy and methoxy groups on the aromatic ring were found to stabilize the metal coordination, preventing premature dissociation in biological environments. This application aligns with the growing trend in medicinal chemistry toward the development of targeted therapies with reduced off-target effects.
In the field of materials science, the CAS No. 89411-10-9 compound has shown promise as a component in electroactive polymers. Researchers at MIT have utilized its redox-active amine functionality to create conductive films with tunable electrical properties. The compound's ability to undergo reversible protonation-deprotonation reactions was leveraged to modulate the conductivity of the polymer matrix, opening new avenues for its use in flexible electronics and biosensors. This application underscores the compound's versatility beyond traditional pharmaceutical contexts.
The hydrochloride form of Benzenemethanamine, 2-ethoxy-3-methoxy- has also been investigated for its potential in the development of non-invasive diagnostic tools. A 2024 study published in Biomaterials demonstrated that the compound can be conjugated with near-infrared fluorescent dyes to create molecular probes for real-time monitoring of neurotransmitter activity in vivo. The high signal-to-noise ratio and photostability of these probes were attributed to the compound's structural rigidity and the hydrophilic nature of the hydrochloride salt.
From a synthetic chemistry perspective, the CAS No. 89411-10-9 compound serves as a valuable intermediate in the preparation of more complex heterocyclic systems. A 2023 review in Organic Letters highlighted its role as a building block for the synthesis of isoquinoline derivatives, which are widely used in the treatment of neurodegenerative diseases. The ethoxy and methoxy substituents provide steric hindrance that prevents undesired side reactions during the cyclization process, leading to higher yields of the target molecules.
As research into Benzenemethanamine, 2-ethoxy-3-methoxy-, hydrochloride continues, its potential applications are expanding across multiple disciplines. The compound's unique combination of hydrophobic and hydrophilic characteristics, coupled with its ability to participate in both hydrogen bonding and π-π stacking interactions, makes it an ideal candidate for drug design, materials engineering, and biochemical sensing. Ongoing studies are focused on optimizing its pharmacokinetic profile and exploring its role in combination therapies for complex diseases such as Alzheimer's and multiple sclerosis.
In conclusion, Benzenemethanamine, 2-ethoxy-3-methoxy-, hydrochloride (CAS No. 89411-10-9) represents a remarkable example of how subtle structural modifications can lead to significant improvements in biological activity and functional versatility. Its continued investigation is poised to yield transformative advances in biomedical science, underscoring the importance of interdisciplinary approaches in the discovery and application of novel chemical entities.
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